molecular formula C18H19N3O5S B4841511 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE

2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4841511
M. Wt: 389.4 g/mol
InChI Key: PXBVZNHLFMIYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a nitrophenoxy group, a thienylcarbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, including nucleophilic substitution, cyclization, and chlorination. One common route starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The structure of the target compound is confirmed using techniques such as 1H NMR and MS spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitrophenoxy esters can yield nitrophenoxy alcohols .

Scientific Research Applications

2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with cellular targets to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-nitrophenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13(26-15-6-4-14(5-7-15)21(24)25)17(22)19-8-10-20(11-9-19)18(23)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBVZNHLFMIYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-NITROPHENOXY)-1-[4-(2-THIENYLCARBONYL)PIPERAZINO]-1-PROPANONE

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